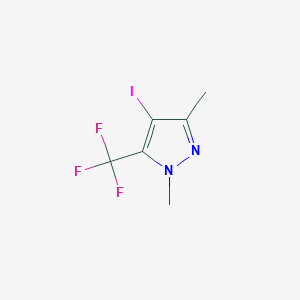
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound is notable for its substitution pattern, which includes iodine, methyl, and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-5-trifluoromethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound’s unique substitution pattern allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodo-1-methyl-3-trifluoromethylpyrazole
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
- 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole
- 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Uniqueness
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .
Propiedades
Fórmula molecular |
C6H6F3IN2 |
|---|---|
Peso molecular |
290.02 g/mol |
Nombre IUPAC |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H6F3IN2/c1-3-4(10)5(6(7,8)9)12(2)11-3/h1-2H3 |
Clave InChI |
YQCDQBKUWYBLEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1I)C(F)(F)F)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
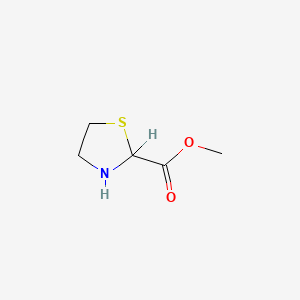
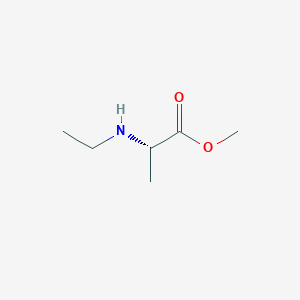
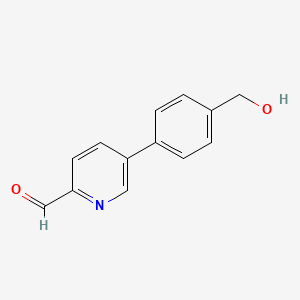
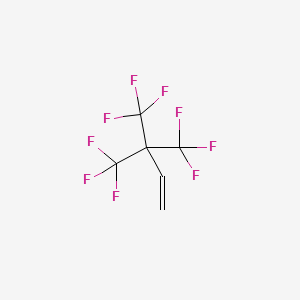
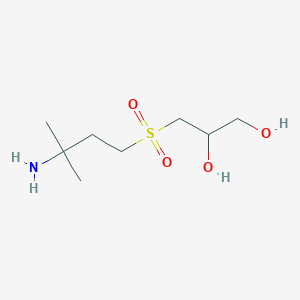
![8-Hydroxy-8-(6-methoxy-3-pyridyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8808676.png)
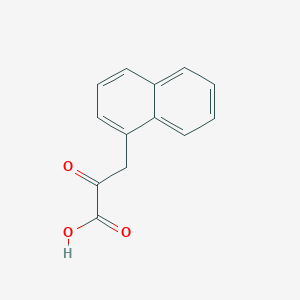
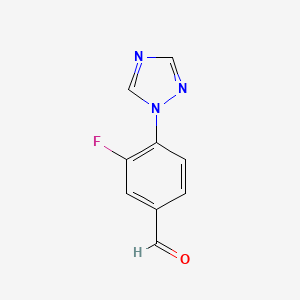
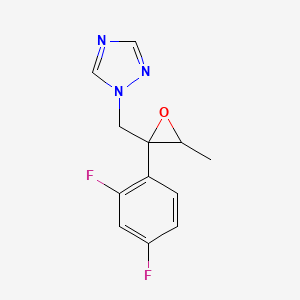
![2-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8808694.png)
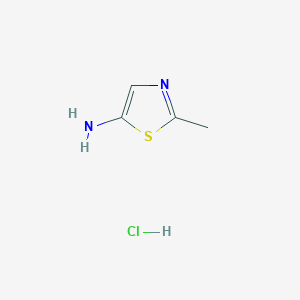
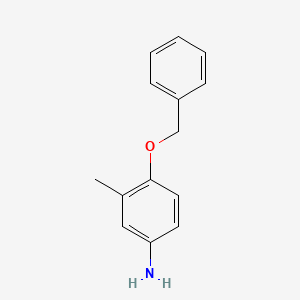
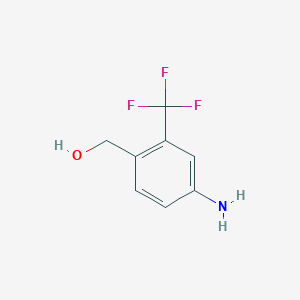
![3-(2-Chloro-ethyl)-benzo[d]isoxazole](/img/structure/B8808724.png)
